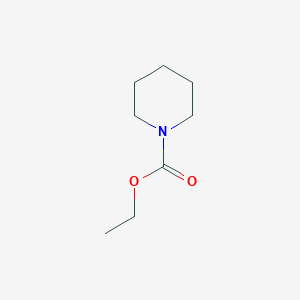

Ethyl 1-piperidinecarboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVHAUJXLGZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201362 | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-94-0 | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of Ethyl 1-piperidinecarboxylate, a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, spectroscopic signatures, and established synthetic protocols. Furthermore, this document will illuminate its reactivity and strategic application as a scaffold in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Profile

This compound (CAS No: 5325-94-0) is a derivative of piperidine where the secondary amine is protected as an ethyl carbamate.[1][2] This structural feature, the N-ethoxycarbonyl group, is critical as it deactivates the otherwise reactive piperidine nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions on the ring. This deactivation also modulates the compound's polarity and solubility.[3] The piperidine ring itself exists predominantly in a stable chair conformation, which influences the steric accessibility of its substituent positions.

The molecule's IUPAC name is ethyl piperidine-1-carboxylate.[1] It is also known by synonyms such as N-Carbethoxypiperidine and 1-Ethoxycarbonyl-piperidine.[1][2]

Key Physicochemical Data

A summary of the core physicochemical properties of this compound is presented below for quick reference. These parameters are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number | 5325-94-0 | [1][2] |

| Boiling Point | 218.3°C at 760 mmHg | [4] |

| Density | 1.018 g/mL | [4] |

| Flash Point | 85.9°C | [4] |

| Refractive Index (n20/D) | ~1.459 | [5] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Characterization: The Signature of a Scaffold

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly informative. The ethyl group will present as a characteristic triplet at approximately 1.25 ppm (for the -CH₃) and a quartet at around 4.1 ppm (for the -OCH₂-). The protons on the piperidine ring will appear as complex, overlapping multiplets typically in the range of 1.5-1.7 ppm and 3.4-3.6 ppm, reflecting the different chemical environments of the axial and equatorial protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon.[6] Key expected shifts include the carbonyl carbon of the carbamate at ~155 ppm, the -OCH₂- carbon at ~60 ppm, the piperidine carbons adjacent to the nitrogen at ~44 ppm, and the remaining ring carbons between 20-26 ppm. The methyl carbon of the ethyl group will appear upfield at ~14 ppm.[6]

-

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbamate group, typically observed around 1690-1710 cm⁻¹. The C-N and C-O single bond stretches will also be present in the fingerprint region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound.[7] Fragmentation patterns can provide further structural confirmation.

Synthesis and Purification: A Validated Protocol

This compound is not a naturally occurring compound and must be chemically synthesized. It serves as a crucial intermediate, often prepared from more readily available piperidine derivatives.[8] One common and reliable method involves the protection of the piperidine nitrogen with ethyl chloroformate.

Experimental Protocol: Synthesis via N-Acylation

This protocol describes a standard laboratory procedure for the synthesis of this compound from piperidine and ethyl chloroformate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Piperidine

-

Ethyl chloroformate

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or an aqueous base like Sodium Hydroxide (NaOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve piperidine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Causality: Using a non-protic solvent like DCM prevents it from reacting with the highly electrophilic ethyl chloroformate. Cooling to 0°C is critical to control the highly exothermic nature of the acylation reaction, minimizing the formation of side products.

-

-

Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the piperidine solution.

-

Causality: TEA acts as a base to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive, and drives the reaction to completion.

-

-

Acylating Agent Addition: Add ethyl chloroformate (1.05 equivalents) dropwise to the cooled, stirring solution via the addition funnel over 30 minutes.

-

Causality: Slow, dropwise addition is essential to maintain temperature control and prevent a runaway reaction. A slight excess of the acylating agent ensures full conversion of the starting material.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to verify the consumption of the starting material (piperidine) and the formation of the product.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The water quench stops the reaction. The HCl wash removes the excess triethylamine (as its hydrochloride salt). The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is vital to prevent product hydrolysis during storage or subsequent reactions. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.

-

-

Purification (if necessary): The resulting crude oil is often of high purity. If required, purify further by vacuum distillation to obtain the final product as a clear liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Strategic Role in Drug Development

The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[3] Its prevalence is due to its ability to enhance metabolic stability, improve pharmacokinetic properties (ADME), and modulate solubility and receptor binding.[3]

This compound and its derivatives are central to accessing this chemical space. They are versatile building blocks for several key reasons:

-

Scaffold for Derivatization: The protected nitrogen allows for selective functionalization of the piperidine ring itself, for example, through lithiation and subsequent reaction with electrophiles.

-

Precursor to Other Intermediates: The ethyl carbamate can be readily cleaved under acidic or basic conditions to reveal the secondary amine, which can then participate in further reactions like reductive amination or amide coupling.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antipsychotics.[9] For instance, derivatives are used in the synthesis of GPR119 agonists and Survival Motor Neuron (SMN) protein modulators.[9]

Logical Role as a Synthetic Intermediate

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]

-

Avoid all personal contact.[10] After handling, wash hands thoroughly with soap and water.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, contain and absorb it with an inert material like sand or vermiculite.[10] Place the material in a suitable, labeled container for disposal in accordance with local regulations.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a foundational tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable component in complex synthetic campaigns. The strategic protection of the piperidine nitrogen endows it with the stability and selective reactivity required to build diverse molecular architectures, solidifying its role as a privileged and indispensable scaffold in the ongoing quest for novel and effective therapeutics.

References

- Ethyl 1-benzylpiperidine-4-carboxylate - Apollo Scientific. (n.d.).

- Ethyl 4-amino-1-piperidinecarboxylate - Chem-Impex. (n.d.).

- ETHYL PIPERAZINE-1-CARBOXYLATE CAS No 120-43-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2. (n.d.). PubChem.

- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3. (n.d.). PubChem.

- Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 - Sigma-Aldrich. (n.d.).

- This compound | CAS 5325-94-0 | SCBT - Santa Cruz Biotechnology. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 4 - SAFETY DATA SHEET. (n.d.).

- Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook. (n.d.).

- 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Ethyl piperidine-4-carboxylate - NIST WebBook. (n.d.).

- Ethyl 4-piperidinecarboxylate | 1126-09-6 - ChemicalBook. (n.d.).

- Ethyl Isonipecotate - SRIRAMCHEM. (n.d.).

- CAS 5325-94-0 this compound - Alfa Chemistry. (n.d.).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).

Sources

- 1. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 8. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Physical and chemical properties of Ethyl 1-piperidinecarboxylate

An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Properties, Synthesis, and Applications

Abstract

This compound, also known as N-Carbethoxypiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in synthetic organic chemistry. Its unique structural features, combining a piperidine ring with an ethyl carbamate group, make it an essential building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, common synthetic and analytical protocols, and key applications. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important reagent.

Introduction: The Role of this compound in Modern Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound serves as a key reagent for introducing this valuable moiety into molecular frameworks. The ethyl carbamate group functions as a stable and reliable protecting group for the piperidine nitrogen, rendering the ring system less basic and allowing for selective reactions at other positions. Furthermore, the entire molecule acts as a versatile building block for constructing more elaborate chemical architectures. Its applications range from the synthesis of analgesics and anti-inflammatory drugs to compounds targeting neurological disorders[1][2].

Physicochemical and Spectroscopic Profile

The precise identification and handling of this compound rely on a clear understanding of its physical properties and spectroscopic data.

Physical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid under standard conditions and should be stored in a dry, well-sealed container at room temperature to prevent hydrolysis[3].

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [4][5] |

| Molecular Weight | 157.21 g/mol | [4][5] |

| CAS Number | 5325-94-0 | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 183 °C (lit.) | [3] |

| Density | 1.018 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.459 (lit.) | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet from the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

Multiple overlapping signals corresponding to the 10 protons on the piperidine ring, typically found in the aliphatic region of the spectrum.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate group, the two carbons of the ethyl group, and the carbons of the piperidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the carbamate functional group, typically appearing in the region of 1690-1710 cm⁻¹. Other significant peaks include C-H stretching from the aliphatic groups and C-N stretching bands.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 157.21[4][5].

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable reactivity, primarily centered around the carbamate functional group.

-

N-Protecting Group: The N-ethoxycarbonyl group is a robust protecting group for the secondary amine of piperidine. It is stable to a wide range of reaction conditions, including those involving organometallics and mild oxidants/reductants. Deprotection can be achieved under harsh conditions, such as strong acid or base hydrolysis, if required.

-

Synthetic Intermediate: The compound is a common starting material for introducing the piperidine ring system. While the ring itself is relatively unreactive, derivatization is possible. For instance, related compounds like ethyl 4-oxo-1-piperidinecarboxylate serve as precursors for a vast array of more complex substituted piperidines[6].

-

Hydrolysis: The ester component of the carbamate can be hydrolyzed under basic or acidic conditions to yield 1-piperidinecarboxylic acid. This reaction pathway allows for further chemical modifications.

Below is a diagram illustrating the primary reactive sites and potential transformations.

Caption: Key reactive pathways of this compound.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and safe handling of this compound.

Synthesis of this compound

This protocol describes a common and efficient method for the N-acylation of piperidine using ethyl chloroformate. The primary causality for using a base (e.g., triethylamine) is to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction.

-

Addition of Acylating Agent: Add ethyl chloroformate (1.05 eq), dissolved in DCM, dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[7][8].

-

Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes[7]. Keep containers tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong bases[8].

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal[7]. Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. The piperidine ring it provides is a cornerstone in the design of centrally active agents, where it can influence binding to G-protein coupled receptors (GPCRs), ion channels, and transporters. The modification of the piperidine scaffold, often starting from intermediates like this, has led to the development of drugs across various therapeutic areas. For example, derivatives of piperidine are found in medications for pain management, psychiatric disorders, and allergies. The use of related building blocks, such as ethyl 4-piperidinecarboxylate, is well-documented in the synthesis of complex pharmaceutical agents[9][10][11]. Recent research also explores the synthesis of novel Schiff bases from piperidine carboxylate derivatives for potential antimicrobial applications[12].

Conclusion

This compound is a foundational chemical reagent whose value is demonstrated by its widespread use in organic synthesis. Its stable, yet reactive nature provides chemists with a reliable tool for introducing the piperidine moiety, a critical component in modern drug discovery. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective and safe utilization in the laboratory.

References

- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem. National Center for Biotechnology Information.

- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem. National Center for Biotechnology Information.

- 1-Piperazinecarboxylic acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology.

- Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.

- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases - ResearchGate. ResearchGate.

- (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 5325-94-0 [chemicalbook.com]

- 4. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Compound ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate -... [chemdiv.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-piperidinecarboxylate, also known as N-Carbethoxypiperidine, is a pivotal heterocyclic building block in modern organic and medicinal chemistry. With the CAS Number 5325-94-0 and a molecular weight of 157.21 g/mol , this compound serves as a versatile intermediate in the synthesis of a wide array of complex molecules, most notably in the development of novel therapeutics. Its structure, featuring a piperidine ring N-substituted with an ethoxycarbonyl group, offers a unique combination of steric and electronic properties that chemists can exploit for various synthetic transformations. The ethoxycarbonyl group acts as a robust protecting group for the piperidine nitrogen, mitigating its basicity and nucleophilicity, thus allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical role in the synthesis of biologically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory. The key data are summarized below.

| Property | Value |

| CAS Number | 5325-94-0 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 218.3°C at 760 mmHg |

| Density | 1.018 g/mL |

| Flash Point | 85.9°C |

| Synonyms | N-Carbethoxypiperidine, 1-Piperidinecarboxylic Acid Ethyl Ester, 1-Ethoxycarbonylpiperidine |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a clear map of its molecular structure.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ | |

| ~3.45 | Triplet | 4H | -N-CH₂ - (C2, C6) | |

| ~1.58 | Multiplet | 6H | -CH₂-CH₂ -CH₂- (C3, C4, C5) | |

| ~1.24 | Triplet | 3H | -O-CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~155.5 | C =O (Carbonyl) | |

| ~60.8 | -O-CH₂ -CH₃ | |

| ~44.5 | -N-CH₂ - (C2, C6) | |

| ~25.8 | -N-CH₂-CH₂ - (C3, C5) | |

| ~24.5 | -N-CH₂-CH₂-CH₂ - (C4) | |

| ~14.7 | -O-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

-

~2930 cm⁻¹ (strong): C-H stretching vibrations of the piperidine ring and ethyl group.

-

~1695 cm⁻¹ (strong): C=O stretching vibration of the carbamate functional group. This is a key diagnostic peak.

-

~1240 cm⁻¹ (strong): C-O stretching vibration of the ester group.

-

~1100 cm⁻¹ (strong): C-N stretching vibration.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of piperidine with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Experimental Protocol

Materials:

-

Piperidine

-

Ethyl chloroformate

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of piperidine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of a diverse range of biologically active molecules due to the prevalence of the piperidine scaffold in pharmaceuticals. The ethoxycarbonyl group serves as an effective protecting group for the piperidine nitrogen, rendering it less nucleophilic and basic, thereby enabling selective transformations at other positions of the molecule.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 1-piperidinecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-piperidinecarboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis, possesses a deceptively simple structure that belies a wealth of information encoded within its spectroscopic data. As a saturated N-heterocycle bearing a carbamate functional group, its characterization is fundamental to ensuring purity, confirming structural integrity, and understanding its reactivity in downstream applications.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a mere listing of values, we will explore the rationale behind the expected spectral features, offering insights grounded in the principles of chemical structure and spectroscopic theory. This document is structured to serve as a practical reference and a pedagogical tool for professionals engaged in the synthesis and analysis of related molecular scaffolds.

The molecular structure of this compound, with the numbering convention used throughout this guide, is presented below.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible methodology for acquiring NMR data is paramount for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a standard for its versatility, while Acetone-d₆ can be useful if proton signals overlap with the residual solvent peak of CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is particularly useful for resolving the overlapping multiplet signals of the piperidine ring protons.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to single lines for each unique carbon environment. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H6 (Piperidine) | ~3.4 - 3.6 | t (triplet) | 4H |

| H3, H4, H5 (Piperidine) | ~1.5 - 1.7 | m (multiplet) | 6H |

| H9 (-O-CH₂ -CH₃) | ~4.1 | q (quartet) | 2H |

| H10 (-O-CH₂-CH₃ ) | ~1.2 | t (triplet) | 3H |

Expertise & Causality:

-

H2/H6 Protons: These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate. This proximity deshields them, causing their signal to appear significantly downfield compared to a typical alkane.

-

H3/H4/H5 Protons: These methylene protons are more shielded and are expected to resonate in the typical aliphatic region. Their signals are often complex and overlapping due to similar chemical environments and spin-spin coupling.

-

Ethyl Group Protons (H9/H10): The classic quartet-triplet pattern is a definitive signature of an ethyl group. The H9 methylene protons are directly attached to an oxygen atom, resulting in a pronounced downfield shift to ~4.1 ppm. The terminal H10 methyl protons appear as a standard upfield triplet.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton, with each unique carbon atom producing a distinct signal. Data reported in the literature provides a solid reference for these assignments.[1]

| Carbon Assignment | Reported Chemical Shift (δ, ppm) in Acetone-d₆ | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C7 (C=O) | 155.5 | ~155.8 |

| C9 (-O-CH₂ -CH₃) | 60.1 | ~60.5 |

| C2, C6 (Piperidine) | 44.5 | ~44.9 |

| C4 (Piperidine) | 26.2 | ~26.5 |

| C3, C5 (Piperidine) | 25.2 | ~25.5 |

| C10 (-O-CH₂-CH₃ ) | 14.8 | ~14.5 |

Expertise & Causality:

-

Carbonyl Carbon (C7): The carbamate carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of sp²-hybridized carbons bonded to two heteroatoms.

-

Piperidine Carbons (C2-C6): The carbons adjacent to the nitrogen (C2, C6) are shifted downfield relative to the other ring carbons due to the inductive effect of the nitrogen atom. The C4 carbon is the most shielded of the ring carbons, while C3 and C5 have very similar chemical environments.

-

Ethyl Group Carbons (C9/C10): The C9 carbon, bonded to oxygen, is found in the typical range for such carbons (~60 ppm). The terminal methyl carbon (C10) is found in the upfield aliphatic region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to the carbamate group and the aliphatic C-H bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to acquire the spectrum of the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The sample is placed in the beam path, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is usually displayed in terms of transmittance over a range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

The key to interpreting the IR spectrum is to correlate the observed absorption bands with specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2940 - 2850 | C-H Stretch | Aliphatic (Piperidine & Ethyl) | Strong |

| ~1700 | C=O Stretch | Carbamate | Very Strong |

| ~1450 | C-H Bend | Aliphatic (CH₂) | Medium |

| ~1250 | C-N Stretch | Carbamate | Strong |

| ~1100 | C-O Stretch | Carbamate/Ester | Strong |

Expertise & Causality:

-

The Carbonyl Stretch (C=O): This is the most diagnostic peak in the spectrum. The strong absorption around 1700 cm⁻¹ is an unambiguous indicator of the carbonyl group. Its position is characteristic of a carbamate, which is slightly lower than that of a typical ester due to the electron-donating character of the adjacent nitrogen atom.

-

C-H Stretches: The strong bands just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds, confirming the saturated aliphatic nature of the piperidine ring and the ethyl group.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions due to C-N, C-O, and C-C stretching and bending vibrations. The strong bands around 1250 cm⁻¹ and 1100 cm⁻¹ are particularly indicative of the C-N and C-O single bonds within the carbamate structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z). A quadrupole mass analyzer is commonly used for this purpose.

Mass Spectral Data & Interpretation

The mass spectrum plots the relative abundance of ions at different m/z values. For this compound (Molecular Weight: 157.21 g/mol ), the following features are expected.

| m/z Value | Proposed Fragment | Significance |

| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 128 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 114 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |

Expertise & Causality:

The fragmentation of the molecular ion is governed by the formation of stable carbocations and neutral radicals.

Caption: Plausible fragmentation pathways for this compound.

-

Molecular Ion (m/z 157): The presence of a peak at m/z 157 confirms the molecular weight of the compound.

-

Loss of Ethoxy Radical (m/z 114): Cleavage of the C-O bond is a common fragmentation pathway for esters, leading to the formation of an acylium ion. This is often a significant peak.

-

Loss of the Piperidine Moiety: Fragmentation can also occur where the entire ester group is cleaved, leading to a fragment corresponding to the piperidine ring cation at m/z 84.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive and self-validating confirmation of its chemical structure. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carbamate functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for scientists working with this important synthetic intermediate, demonstrating how a multi-technique spectroscopic approach leads to an unambiguous and confident structural assignment.

References

- PubChem. This compound.

- Hirsch, J. A., & Havinga, E. (1976). The Journal of Organic Chemistry, 41(3), 455–462. [Link][1]

Sources

Solubility of Ethyl 1-piperidinecarboxylate in different solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-piperidinecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound (CAS 5325-94-0), a key synthetic reagent. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the physicochemical principles governing its solubility, offers a predictive qualitative profile, and provides a robust experimental framework for quantitative determination.

Introduction: The Significance of Solubility for this compound

This compound is a versatile building block in organic synthesis.[1] Its utility in the creation of more complex molecules, particularly in pharmaceutical development, is well-established. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction conditions, purification (such as recrystallization or extraction), and formulation. An accurate solubility profile enables chemists to select appropriate solvent systems, optimize reaction yields, and ensure the efficiency and scalability of synthetic processes.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| IUPAC Name | ethyl piperidine-1-carboxylate | [2] |

| Appearance | Colorless to pale yellow liquid (structurally related compounds) | [3] |

| CAS Number | 5325-94-0 | [1][2] |

The structure features a polar carbamate group (-NCOOR) and a largely nonpolar piperidine ring. This amphiphilic nature is central to its solubility behavior.

Theoretical Principles & Predicted Solubility Profile

The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polarity: The presence of the ester and tertiary amine functionalities within the carbamate group introduces significant polarity and potential for dipole-dipole interactions. The nitrogen and oxygen atoms are electronegative, creating a polar region in the molecule.

-

Hydrogen Bonding: While the tertiary amine nitrogen cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents (e.g., water, alcohols).

-

Nonpolar Character: The six-carbon piperidine ring provides a significant nonpolar, hydrocarbon-like character to the molecule. This region favors interactions with nonpolar solvents through van der Waals forces.

Based on these structural features, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar carbamate group can interact with these solvents via hydrogen bonding and dipole-dipole forces. However, the nonpolar piperidine ring limits extensive solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | These solvents effectively solvate the polar carbamate group through dipole-dipole interactions without the steric hindrance or reactive potential of protic solvents. This class of solvents often represents the "sweet spot" for compounds with mixed polarity. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The nonpolar piperidine ring can interact favorably with the aromatic ring of the solvent. The solvent's polarizability may also offer some stabilization for the polar carbamate group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The high polarity of the carbamate group is not sufficiently compensated for by the nonpolar ring, leading to poor interaction with purely aliphatic solvents.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, effectively solvating both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for precise applications. The most common and reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[6] This protocol is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Caption: General workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials for analysis

-

Quantitative analysis instrument (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid/liquid so that undissolved material remains visible at the end of the experiment, ensuring saturation.[4][7]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or on a stirrer plate set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, cease agitation and allow the solid/undissolved phase to settle. For fine suspensions, centrifugation is highly recommended to pellet all undissolved material.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. For best results, pass the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the collected sample with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask to bring the concentration into the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method.[8][9]

-

High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds. A reversed-phase C18 column with a UV detector is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[10] Provides excellent sensitivity and specificity.

-

-

Calculation: Using the concentration determined from the analytical instrument and accounting for the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in units of mg/mL, g/L, or mol/L.

Practical Implications for Researchers

-

Synthesis: For reactions where this compound is a reactant, choosing a solvent in which it is highly soluble (e.g., DCM, THF, Acetonitrile) ensures a homogeneous reaction mixture, leading to faster reaction rates and potentially higher yields.

-

Purification: Solubility differences are exploited in purification. For example, to purify a solid product from a reaction mixture, one might wash it with a solvent in which the product has low solubility but the impurities are highly soluble (e.g., a hexane/ethyl acetate mixture).

-

Drug Development: In pharmaceutical formulation, understanding aqueous solubility is paramount. While this compound itself is an intermediate, its structural motifs are common in final drug products. Early-stage solubility data on such fragments can guide the design of more soluble drug candidates.

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- 1-Piperidinecarboxylic acid, ethyl ester. (n.d.). PubChem.

- Ethyl piperidine-4-carboxylate. (n.d.). Cheméo.

- Ethyl 4-oxo-1-piperidinecarboxylate. (n.d.). PubChem.

- III Analytical Methods. (n.d.).

- Analytical Methods. (n.d.). Royal Society of Chemistry.

- Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook.

- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate.

- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu.

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. employees.csbsju.edu [employees.csbsju.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Reactivity of Ethyl 1-piperidinecarboxylate Derivatives

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. Ethyl 1-piperidinecarboxylate and its derivatives serve as exceptionally versatile building blocks in this domain. The ethyl carbamate functionality not only acts as a robust protecting group for the piperidine nitrogen but also modulates its basicity, profoundly influencing the molecule's physicochemical properties and synthetic handling. This guide provides an in-depth exploration of the core synthetic methodologies for preparing these derivatives and a detailed analysis of their key reactive pathways, offering researchers and drug development professionals a practical and scientifically grounded resource for leveraging these critical intermediates.

Chapter 1: The Strategic Role of this compound in Drug Discovery

The Ubiquity of the Piperidine Scaffold

Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1][2] Their prevalence stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, which is crucial for precise interaction with biological targets like enzymes and receptors.[3]

The N-Carbamate: More Than a Protecting Group

The introduction of an ethyl carboxylate group onto the piperidine nitrogen to form a carbamate has several strategic advantages. This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom. This is a critical consideration in multi-step syntheses, as it prevents unwanted side reactions such as N-alkylation or N-acylation during subsequent chemical transformations on other parts of the molecule. Furthermore, this modulation of basicity impacts the overall lipophilicity and hydrogen bonding capacity of the molecule, which can be fine-tuned to optimize drug-like properties, including solubility and cell permeability.

Chapter 2: Core Synthetic Methodologies

The synthesis of this compound derivatives can be approached from several strategic directions, depending on the availability of starting materials and the desired substitution pattern. The most common strategies involve either the direct N-functionalization of a pre-existing piperidine ring or the construction of the piperidine ring from acyclic or aromatic precursors.

Synthesis from Substituted Piperidines

The most direct and widely used approach is the N-acylation of a commercially available substituted piperidine with ethyl chloroformate. This method is highly efficient and tolerant of a wide range of functional groups on the piperidine ring.

Experimental Protocol 1: Synthesis of Ethyl 4-hydroxy-1-piperidinecarboxylate

This protocol details the synthesis of a key intermediate used in the development of analgesics and anti-inflammatory drugs.[1]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add 4-hydroxypiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution to act as an acid scavenger.

-

Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 4-hydroxy-1-piperidinecarboxylate as a clear oil or low-melting solid.

Synthesis from Piperidinecarboxylic Acids

For derivatives where the carboxylate is attached to the ring rather than the nitrogen, standard esterification procedures are employed. A classic example is the synthesis of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate).[4][5]

Experimental Protocol 2: Synthesis of Ethyl 4-piperidinecarboxylate

This versatile intermediate is used in the synthesis of a wide range of bioactive molecules.[5]

-

Setup: Dissolve 4-piperidinecarboxylic acid (isonipecotic acid, 1.0 eq) in absolute ethanol (excess, serves as both reactant and solvent) in a round-bottom flask.[4][5]

-

Acid Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 2.0-4.0 eq) dropwise. This reacts with ethanol to form HCl in situ, which catalyzes the esterification, and also activates the carboxylic acid.[4][5]

-

Reaction: Remove the ice bath and heat the mixture to reflux for 24-48 hours.[4][5] Monitor the reaction by TLC.

-

Workup: After cooling, remove the solvent in vacuo. Dissolve the resulting residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% NaOH to neutralize the excess acid.[4][5]

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, typically as a clear oil.[4][5] A reported yield for this procedure is 94%.[4]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to key this compound derivatives.

Caption: Key synthetic routes to ethyl piperidinecarboxylate derivatives.

Chapter 3: Key Reactive Pathways and Transformations

The reactivity of this compound derivatives is dictated by the interplay of the N-carbamate, the ester functionality, and any substituents on the piperidine ring.

Transformations of the Ethyl Ester Group

The ester is a versatile handle for further modification.

-

Reduction to Alcohols: The ester can be readily reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.[6] This transformation is fundamental for accessing hydroxymethyl-piperidine derivatives.

-

Hydrolysis to Carboxylic Acids: Saponification using aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester back to the carboxylic acid, a key functional group for forming amides via peptide coupling.

Reactivity of Ring Substituents

Functional groups on the piperidine ring offer diverse opportunities for elaboration.

-

The 4-Oxo Derivative (N-Carbethoxy-4-piperidone): This ketone is a valuable intermediate.[7] It can undergo nucleophilic addition with Grignard or organolithium reagents to form tertiary alcohols. It is also a substrate for reductive amination, providing a route to 4-amino-piperidine derivatives.

-

The 4-Amino Derivative: The primary amine of ethyl 4-amino-1-piperidinecarboxylate is a potent nucleophile.[8] It readily reacts with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines.[9] It also reacts with acyl chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively.

-

The 4-Hydroxy Derivative: The hydroxyl group can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation). Alternatively, it can act as a nucleophile in Williamson ether synthesis or be converted into a leaving group for substitution reactions.

Advanced C-H Functionalization

Modern synthetic chemistry has enabled the direct functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to piperidine derivatives, allowing for the introduction of aryl groups at specific positions, such as C4, often guided by a directing group attached to the molecule.[10] This cutting-edge methodology provides novel and efficient routes to complex, highly substituted piperidine structures.

Reactivity and Transformation Workflow

The following diagram illustrates the rich reactivity of a centrally important derivative, ethyl 4-oxo-1-piperidinecarboxylate.

Caption: Key transformations of ethyl 4-oxo-1-piperidinecarboxylate.

Chapter 4: Data Compendium and Safety Profile

Physicochemical Properties of Key Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 5325-94-0 | C₈H₁₅NO₂ | 157.21 | Synthesis Reagent[11] |

| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Clear colorless to slightly brown liquid[5] |

| Ethyl 4-hydroxy-1-piperidinecarboxylate | 65214-82-6 | C₈H₁₅NO₃ | 173.21 | Colorless to slightly yellow clear liquid[1] |

| Ethyl 4-amino-1-piperidinecarboxylate | 58859-46-4 | C₈H₁₆N₂O₂ | 172.23 | Colorless to pale yellow liquid[8] |

| Ethyl 4-oxo-1-piperidinecarboxylate | 29976-53-2 | C₈H₁₃NO₃ | 171.19 | Not specified[7] |

Safety and Handling

Ethyl piperidinecarboxylate derivatives require careful handling in a laboratory setting.

-

General Hazards: Many derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] Harmful if swallowed is also a common hazard classification.[7][12]

-

Stability: Certain derivatives are noted to be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[12][14]

-

Incompatible Materials: These compounds should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[12][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound derivatives stand out as indispensable tools in the arsenal of the medicinal chemist. Their synthesis is generally robust and scalable, and the carbamate and ester functionalities provide orthogonal chemical handles for a diverse array of subsequent transformations. A thorough understanding of the synthetic routes and reactivity patterns detailed in this guide enables researchers and drug development professionals to strategically design and execute efficient synthetic campaigns, accelerating the discovery of novel therapeutics built upon the privileged piperidine scaffold.

References

- Engle, K. M., & Chen, J. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9652–9663.

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Sun, X., et al. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research.

- Aytaç, S., & Akocak, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Organic Communications, 18(2), 123-134.

- ResearchGate. (n.d.). Three-component synthesis of piperidines with the acetylene group.

- Holtschulte, C., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(24), 7249-7262.

- Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1132, 145-148.

- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

- D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5996.

- ResearchGate. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.

- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester.

- PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.

- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

- Pharmaffiliates. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scbt.com [scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Ethyl 1-Piperidinecarboxylate: A Cornerstone Building Block in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, making it one of the most important nitrogen-containing heterocyclic rings in drug discovery.[1] The strategic functionalization of this scaffold is paramount to the development of novel molecular entities with desired biological activities. Ethyl 1-piperidinecarboxylate, also known as N-Carbethoxypiperidine, has emerged as an indispensable and versatile building block in this endeavor.[2] This guide provides a comprehensive overview of its role, not merely as a passive intermediate, but as an active tool for synthetic chemists. We will explore its function as a robust nitrogen protecting group, its utility in directing C-H functionalization, and its application as a precursor for a multitude of high-value derivatives. This analysis is grounded in mechanistic principles and supported by field-proven experimental protocols, offering researchers actionable insights for their synthetic campaigns.

Introduction: The Strategic Importance of the N-Ethoxycarbonyl Group

This compound (CAS 5325-94-0) is a stable, commercially available liquid that serves as a cornerstone for piperidine chemistry.[3] Its strategic value lies in the N-ethoxycarbonyl group, which fundamentally alters the reactivity of the piperidine nitrogen.

-

Reactivity Attenuation: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This conversion of the nucleophilic secondary amine into a non-basic carbamate is a classic protecting group strategy.[4] It allows chemists to perform a wide range of reactions on other parts of the molecule or on substituents of the piperidine ring without interference from the otherwise reactive nitrogen.

-

Chemical Stability: The ethyl carbamate group is stable under a variety of conditions, including those involving many nucleophilic reagents and basic hydrolysis, making it compatible with a broad spectrum of synthetic transformations.[5]

-

Controlled Deprotection: The N-ethoxycarbonyl group can be reliably removed under specific acidic or hydrolytic conditions, regenerating the parent amine for subsequent functionalization.

Physicochemical Properties

A clear understanding of the physical properties of this compound and its common derivatives is crucial for experimental design and execution.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | 5325-94-0 | C₈H₁₅NO₂ | 157.21[6] | N-Protected Piperidine Scaffold |

| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21[7] | Versatile Intermediate |

| Ethyl 4-amino-1-piperidinecarboxylate | 58859-46-4 | C₈H₁₆N₂O₂ | 172.22[8] | Building block for pharmaceuticals (e.g., Domperidone)[9] |

| Ethyl 4-oxo-1-piperidinecarboxylate | 29976-53-2 | C₈H₁₃NO₃ | 171.19[10] | Precursor for 4-substituted piperidines |

| Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 | C₁₅H₂₁NO₂ | 247.33[11] | Intermediate in drug synthesis |

Core Synthetic Applications

The utility of this compound extends across several key areas of synthetic strategy, from simple protection to complex, directed functionalizations.

Nitrogen Protection and Subsequent N-Functionalization

The primary role of the ethoxycarbonyl group is to serve as a protecting group.[4] Once the piperidine nitrogen is protected, the scaffold can be elaborated. Subsequently, the protecting group can be removed and the now-free secondary amine can be functionalized, for instance, via N-alkylation or N-arylation.

The following diagram illustrates a typical synthetic sequence involving this compound as a protected intermediate, which is later deprotected for further modification.

Caption: General synthetic workflow utilizing the N-ethoxycarbonyl protecting group strategy.

This protocol describes the acidic hydrolysis of the carbamate to yield piperidine hydrochloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid (5-10 volumes).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, allow the reaction mixture to cool to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is piperidine hydrochloride, which can be used directly or neutralized with a base (e.g., NaOH, K₂CO₃) to liberate the free piperidine base, followed by extraction with an organic solvent (e.g., dichloromethane, ethyl acetate).

Causality Insight: The use of strong acid is crucial. The initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the breakdown of the carbamate.

Directing Group for Ring Functionalization

While the ethoxycarbonyl group is electron-withdrawing and deactivates the ring towards traditional electrophilic substitution, its presence is critical in modern C-H functionalization strategies. The nature of the N-substituent can control the site-selectivity of reactions catalyzed by transition metals, such as rhodium.[12]